Bienvenue dans la boutique en ligne BenchChem!

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide

Lipophilicity Drug-likeness Membrane permeability

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide (CAS 1208875-11-9; PubChem CID is a synthetic small-molecule hybrid comprising a 2-acetyl-1,2,3,4-tetrahydroisoquinoline (THIQ) core linked via a 7-position carboxamide bridge to an isoxazole-5-carboxamide moiety. With a molecular formula of C15H15N3O3 and a molecular weight of 285.30 g·mol⁻¹, the compound features a computed XLogP3-AA of 0.9, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 75.4 Ų.

Molecular Formula C15H15N3O3
Molecular Weight 285.303
CAS No. 1208875-11-9
Cat. No. B2495313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide
CAS1208875-11-9
Molecular FormulaC15H15N3O3
Molecular Weight285.303
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=NO3
InChIInChI=1S/C15H15N3O3/c1-10(19)18-7-5-11-2-3-13(8-12(11)9-18)17-15(20)14-4-6-16-21-14/h2-4,6,8H,5,7,9H2,1H3,(H,17,20)
InChIKeyGAYXYSYJABATPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide (CAS 1208875-11-9): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide (CAS 1208875-11-9; PubChem CID 45581287) is a synthetic small-molecule hybrid comprising a 2-acetyl-1,2,3,4-tetrahydroisoquinoline (THIQ) core linked via a 7-position carboxamide bridge to an isoxazole-5-carboxamide moiety [1]. With a molecular formula of C15H15N3O3 and a molecular weight of 285.30 g·mol⁻¹, the compound features a computed XLogP3-AA of 0.9, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 75.4 Ų [1]. These physicochemical descriptors place it within a favorable drug-like property space (compliant with Lipinski's Rule of Five), yet meaningfully differentiated from closest structural analogs that bear alternative N2-substituents (e.g., phenylsulfonyl, thiophene-2-carbonyl) or regioisomeric isoxazole-carboxamide linkages (e.g., 4-carboxamide vs. 5-carboxamide), which alter lipophilicity, hydrogen-bonding capacity, and predicted target engagement profiles [1][2].

Why N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide Cannot Be Interchanged with In-Class Analogs Without Quantitative Re-Validation


Within the tetrahydroisoquinoline-isoxazole carboxamide chemotype, seemingly minor structural perturbations at the N2-acyl position and the isoxazole-carboxamide regiochemistry produce substantial shifts in physicochemical properties and, by class-level inference, in biological target engagement. The target compound's N2-acetyl group (XLogP3 = 0.9; TPSA = 75.4 Ų) yields a markedly different lipophilicity and hydrogen-bonding profile compared to analogs bearing bulkier N2-phenylsulfonyl or N2-thiophene-2-carbonyl substituents, which can alter membrane permeability, metabolic stability, and off-target binding [1][2]. Furthermore, the isoxazole-5-carboxamide linkage positions the carbonyl and ring heteroatoms in a spatial arrangement distinct from the 4-carboxamide regioisomer (CAS 1428378-70-4), potentially affecting hydrogen-bonding geometry with biological targets [3]. Published structure–activity relationship (SAR) studies on tetrahydroisoquinoline-based anticancer agents demonstrate that even single-atom modifications can shift IC₅₀ values by over two orders of magnitude (e.g., from 0.155 µM to >10 µM against A549 cells depending on substituent pattern) [4]. Consequently, generic substitution without re-assaying the exact compound identity risks irreproducible results and wasted procurement expenditure.

Quantitative Differentiation Evidence for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide (CAS 1208875-11-9) Relative to Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison of N2-Acetyl vs. N2-Phenylsulfonyl and N2-Thiophene-2-Carbonyl Tetrahydroisoquinoline-Isoxazole-5-Carboxamide Analogs

The target compound's computed XLogP3-AA of 0.9 places it in a moderately hydrophilic range distinct from its closest commercially catalogued analogs. The N2-phenylsulfonyl analog (N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide) and N2-thiophene-2-carbonyl analog (N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide) are predicted to have substantially higher XLogP3 values (estimated >2.0) due to the introduction of aromatic sulfonyl/thiophene groups, which increase hydrophobicity and may alter passive membrane permeability and non-specific protein binding [1]. The N2-acetyl group retains the smallest steric and lipophilic footprint among the N2-substituted isoxazole-5-carboxamide series, offering a differentiated starting point for medicinal chemistry optimization focused on aqueous solubility and reduced promiscuous binding [1].

Lipophilicity Drug-likeness Membrane permeability

Isoxazole Regiochemistry Differentiation: 5-Carboxamide (Target) vs. 4-Carboxamide (Analog CAS 1428378-70-4) Hydrogen-Bonding Geometry

The target compound features an isoxazole-5-carboxamide linkage, whereas the commercially available close analog CAS 1428378-70-4 bears a 5-methyl-isoxazole-4-carboxamide moiety. In the 5-carboxamide arrangement, the carboxamide carbonyl and the isoxazole ring oxygen are positioned on adjacent carbons (C4–C5), forming a contiguous hydrogen-bond acceptor patch; in the 4-carboxamide regioisomer, the carboxamide is attached at the C4 position, rotating the H-bond donor/acceptor geometry by approximately 120° relative to the ring heteroatoms [1][2]. This regiochemical difference alters the spatial presentation of the amide NH (H-bond donor) and carbonyl oxygen (H-bond acceptor) to protein targets, which can fundamentally change binding mode — a phenomenon well-established in kinase inhibitor SAR where isoxazole-carboxamide regiochemistry determines hinge-binding vs. allosteric binding modality [3].

Regiochemistry Hydrogen bonding Target engagement

Hydrogen-Bond Donor Capacity Differentiation: Single HBD (Target) vs. Variable HBD Count in N2-Modified Analogs

The target compound possesses exactly one hydrogen bond donor (the carboxamide NH linking the THIQ core to the isoxazole), with four hydrogen bond acceptors (acetyl carbonyl, carboxamide carbonyl, isoxazole ring N, isoxazole ring O) [1]. This HBD count of 1 is the minimum among the N2-acetyl-THIQ-isoxazole carboxamide subseries and is critical for maintaining passive membrane permeability: increasing HBD count beyond 1 is empirically associated with reduced cell permeability in Caco-2 and PAMPA assays across multiple chemotypes [2]. Analogs with N2-sulfonamide substituents (e.g., N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide) introduce an additional sulfonamide NH, raising the HBD count to 2, which may reduce permeability and increase susceptibility to active efflux .

Hydrogen bonding Permeability Drug-likeness

Rotatable Bond Economy: Reduced Conformational Entropy Penalty Relative to Higher-Rotatable-Bond Analogs

The target compound possesses only two rotatable bonds (the acetyl C–N bond and the central amide C–N bond linking THIQ to isoxazole) [1]. This low rotatable bond count (nRotB = 2) is significantly lower than that of analogs bearing longer or branched N2-substituents: for example, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide (CAS 1797073-40-5) has an estimated nRotB ≥ 4 due to the additional thiophene-acetamide linker . In medicinal chemistry optimization, each additional rotatable bond is empirically associated with an approximate 0.5 log unit penalty in oral bioavailability and reduced ligand efficiency due to the conformational entropy cost upon target binding [2].

Conformational flexibility Binding entropy Ligand efficiency

Class-Level Anticancer Potential: Tetrahydroisoquinoline-Isoxazole Hybrids Exhibit Sub-Micromolar Cytotoxicity in Lung and Breast Cancer Models

Although compound-specific in vitro activity data for CAS 1208875-11-9 are not yet reported in peer-reviewed literature [LIMITATION NOTE], closely related tetrahydroisoquinoline derivatives have demonstrated potent anticancer activity in standardized assays. A 2024 study by Sayed et al. reported that tetrahydroisoquinoline-based compounds achieved IC₅₀ values as low as 0.155 µM against A549 lung cancer cells (compound 7e) and 0.170 µM against MCF7 breast cancer cells (compound 8d), comparable to or exceeding the potency of doxorubicin [1]. Within the isoxazole-carboxamide subclass specifically, Hawash et al. (2022) demonstrated that isoxazole–carboxamide derivatives exhibit promising activity against melanoma cell lines, with structural modifications to the carboxamide linkage directly modulating potency [2]. The target compound's specific combination of an N2-acetyl-THIQ scaffold with an isoxazole-5-carboxamide warhead has not been individually profiled in these published series, representing a distinct and testable chemical space within a validated pharmacophore class.

Anticancer activity Cytotoxicity Tetrahydroisoquinoline SAR

Metabolic Precursor Relationship: Target Compound as a Non-Acetylated Structural Analog of a Known Microbial Biotransformation Substrate

The core aniline precursor of the target compound — 2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline (CAS 81885-67-8) — has been employed as a substrate in microbial biotransformation studies using 25 fungal strains, yielding N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (Metabolite 1) as well as N-oxide and hydroxylated derivatives [1]. The target compound (CAS 1208875-11-9) can be conceptualized as a synthetic extension of this validated biotransformation scaffold, wherein the simple acetamide moiety is replaced by an isoxazole-5-carboxamide group. This structural relationship implies that the THIQ core is metabolically tractable and that the N2-acetyl-7-amino-THIQ fragment is a synthetically accessible, well-characterized building block (commercially available at ≥95% purity from Thermo Scientific/Alfa Aesar) [2], reducing procurement risk for the final compound.

Biotransformation Metabolism Structural analog

Procurement-Relevant Application Scenarios for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide (CAS 1208875-11-9)


Medicinal Chemistry Lead Optimization: THIQ-Isoxazole Hybrid Scaffold with Favorable Physicochemical Starting Point

With an XLogP3 of 0.9, TPSA of 75.4 Ų, HBD count of 1, and nRotB of 2, this compound presents a highly ligand-efficient starting scaffold (MW = 285.30) that satisfies all Lipinski and Veber criteria [1]. Medicinal chemistry teams seeking to explore the SAR of N2-substituted tetrahydroisoquinoline-isoxazole carboxamides can use this compound as a minimal-steric-burden reference point for systematic N2-modification campaigns, comparing potency, selectivity, and ADME outcomes against bulkier N2-phenylsulfonyl and N2-thiophene-carbonyl analogs. The low rotatable bond count (nRotB = 2) supports fragment-based drug design workflows where conformational restriction is prioritized to maximize ligand efficiency .

Kinase Inhibitor Screening: Isoxazole-5-Carboxamide as a Potential Hinge-Binding Motif

Isoxazole-carboxamide moieties are established kinase hinge-binding pharmacophores, as demonstrated in published IRAK4, CDK2, and LIMK2 inhibitor programs where isoxazole-5-carboxamide derivatives achieve IC₅₀ values in the nanomolar to low micromolar range [1]. The target compound's isoxazole-5-carboxamide linkage positions the ring N and carbonyl O as a contiguous H-bond acceptor pair capable of engaging the kinase hinge region (backbone NH of the hinge residue and carbonyl of the gatekeeper residue). Procurement of this specific compound — as opposed to isoxazole-4-carboxamide regioisomers — ensures the correct pharmacophore geometry for hinge-binding screening cascades. Researchers should note that compound-specific kinase profiling data are not publicly available as of May 2026 and should be generated as part of the procurement workflow.

Building-Block-Enabled Custom Library Synthesis Using 2-Acetyl-7-Amino-THIQ Intermediate

The target compound is structurally derived from 2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline (CAS 81885-67-8), a commercially available building block (Thermo Scientific, ≥95% purity) that has been validated as a biotransformation substrate in fungal systems [1]. Procurement teams can leverage this building block availability to commission parallel synthesis of focused libraries varying the acylating agent (isoxazole-5-carboxylic acid vs. isoxazole-3-carboxylic acid vs. furan-2-carboxylic acid, etc.), enabling rapid SAR exploration around the 7-position carboxamide while keeping the N2-acetyl-THIQ core constant. The nine characterized microbial metabolites of the core scaffold provide a pre-existing metabolic stability reference dataset for library prioritization [1].

Negative Control Design for N2-Substituent SAR Studies

Due to the minimal steric and electronic nature of the N2-acetyl group (compared to N2-phenylsulfonyl, N2-thiophene-2-carbonyl, or N2-pivalamide analogs), this compound can function as a minimal-modification control in SAR studies designed to quantify the contribution of the N2-substituent to target potency, selectivity, and pharmacokinetic properties [1]. In such experimental designs, the target compound provides the baseline activity for the N2-acetyl series against which bulkier or more polar N2-modified analogs are compared, enabling isolation of the N2-substituent's contribution to the overall pharmacological profile.

Quote Request

Request a Quote for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.